Bli-489

Descripción

Propiedades

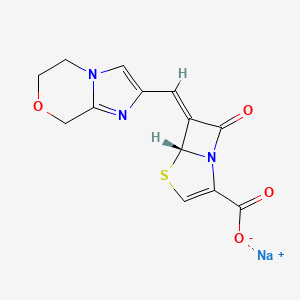

IUPAC Name |

sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S.Na/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7;/h3-4,6,12H,1-2,5H2,(H,18,19);/q;+1/p-1/b8-3-;/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSWVJXWZXQOSW-ZDFSRXSCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623564-40-9 | |

| Record name | BLI-489 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623564409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BLI-489 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R56JYB8P8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Bli-489: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bli-489 is a novel bicyclic penem β-lactamase inhibitor demonstrating potent, broad-spectrum activity against several classes of these resistance-conferring enzymes. By inactivating β-lactamases, Bli-489 restores the antibacterial efficacy of β-lactam antibiotics, such as piperacillin and imipenem, against a wide range of pathogenic bacteria. This technical guide provides a detailed overview of the mechanism of action of Bli-489, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of its activity and the methodologies used to evaluate it.

Core Mechanism of Action: β-Lactamase Inhibition

The primary mechanism of action of Bli-489 is the inhibition of bacterial β-lactamase enzymes. These enzymes are a major defense mechanism for bacteria against β-lactam antibiotics. They hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Bli-489 acts as a suicide inhibitor, forming a stable, covalent acyl-enzyme intermediate with the β-lactamase. This inactivation is irreversible and effectively removes the β-lactamase as a threat, allowing the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

Bli-489 has demonstrated inhibitory activity against Ambler Class A (including extended-spectrum β-lactamases - ESBLs), Class C (AmpC), and some Class D β-lactamases.[1][2][3] This broad-spectrum inhibition makes it a promising candidate for combination therapy against multidrug-resistant bacterial infections.

Signaling Pathway of Bli-489 Action

Caption: Bli-489 inhibits β-lactamase, protecting the β-lactam antibiotic to inhibit PBPs.

Quantitative Assessment of Bli-489 Efficacy

The effectiveness of Bli-489 in combination with β-lactam antibiotics has been quantified through various in vitro and in vivo studies.

In Vitro Synergy Data

The synergistic activity of Bli-489 with different β-lactam antibiotics has been evaluated against a panel of β-lactamase-producing bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data and the results from checkerboard and time-kill assays.

Table 1: Synergistic Effects of Imipenem and Bli-489 Against Carbapenem-Resistant Acinetobacter baumannii (CRAb) Isolates [4][5]

| β-Lactamase Produced | Percentage of Isolates Showing Synergy |

| MBL | 14.3% |

| OXA-23 | 92.9% |

| OXA-24-like | 100% |

| OXA-51-like | 16.7% |

| OXA-58 | 100% |

Table 2: Synergistic Effects of Bli-489 with Imipenem or Meropenem Against Carbapenem-Resistant Enterobacterales (CRE) [6]

| Organism | Combination | Percentage of Isolates Showing Synergy |

| K. pneumoniae | Bli-489 + Imipenem | 70% (7/10) |

| Bli-489 + Meropenem | 80% (8/10) | |

| E. cloacae | Bli-489 + Imipenem | 77.8% (7/9) |

| Bli-489 + Meropenem | 100% (9/9) | |

| E. coli | Bli-489 + Imipenem | 83.3% (5/6) |

| Bli-489 + Meropenem | 100% (6/6) |

In Vivo Efficacy Data

Murine infection models have been utilized to assess the in vivo efficacy of Bli-489 in combination with piperacillin.

Table 3: Efficacy of Piperacillin in Combination with Bli-489 in Murine Systemic Infection Models [7]

| Pathogen (β-Lactamase Class) | Piperacillin ED₅₀ (mg/kg) | Piperacillin + Bli-489 (8:1) ED₅₀ (mg/kg) |

| E. coli (Class A) | >1,121 | Significantly Reduced |

| K. pneumoniae (Class A ESBL) | >1,121 | Significantly Reduced |

| Enterobacter cloacae (Class C) | 103 | Significantly Reduced |

| Acinetobacter baumannii (Class D) | >1,121 | Significantly Reduced |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Checkerboard Synergy Assay

This assay is used to determine the synergistic effect of two antimicrobial agents.

-

Preparation of Antimicrobials: Stock solutions of the β-lactam antibiotic and Bli-489 are prepared and serially diluted in Mueller-Hinton Broth (MHB).

-

Microtiter Plate Setup: A 96-well microtiter plate is prepared with increasing concentrations of the β-lactam antibiotic along the x-axis and increasing concentrations of Bli-489 along the y-axis.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FIC index of ≤ 0.5.

Time-Kill Assay

This assay assesses the rate of bacterial killing by antimicrobial agents over time.

-

Preparation: Flasks containing MHB with the desired concentrations of the β-lactam antibiotic, Bli-489, or the combination are prepared. A growth control flask without any antimicrobial is also included.

-

Inoculation: Each flask is inoculated with a standardized bacterial suspension to achieve a starting density of approximately 10⁶ CFU/mL.[8]

-

Sampling and Plating: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours). The samples are serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).

-

Incubation: Plates are incubated at 37°C for 18-24 hours, and colonies are counted.

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Murine Systemic Infection Model

This in vivo model evaluates the efficacy of antimicrobial agents in a lethal infection model.

-

Infection: Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen.

-

Treatment: At a specified time post-infection (e.g., 30 minutes and 150 minutes), cohorts of mice are treated subcutaneously with various doses of the β-lactam antibiotic alone, Bli-489 alone, or the combination.[7] An untreated control group receives a placebo.

-

Observation: The survival of the mice is monitored over a period of 4 to 7 days.

-

Data Analysis: The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals from death, is calculated for each treatment group. A significant reduction in the ED₅₀ of the combination compared to the single agents indicates in vivo efficacy.

Experimental Workflow for In Vitro and In Vivo Assessment

Caption: Workflow for evaluating Bli-489's in vitro synergy and in vivo efficacy.

Conclusion

Bli-489 is a potent β-lactamase inhibitor with a well-defined mechanism of action. By effectively neutralizing a broad range of β-lactamase enzymes, it restores the activity of established β-lactam antibiotics against many clinically relevant, drug-resistant pathogens. The quantitative data from both in vitro and in vivo studies strongly support its potential as a valuable component of combination therapies to combat the growing threat of antimicrobial resistance. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of Bli-489 and other novel β-lactamase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Penem β-Lactamase Inhibitor Bli-489

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

| Characteristic | Data | Source(s) |

| IUPAC Name | (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | [2] |

| Synonyms | BLI-489, Sodium BLI-489 | N/A |

| CAS Number | 623564-40-9 | N/A |

| Molecular Formula | C₁₃H₁₁N₃O₄S | N/A |

| Molecular Weight | 321.31 g/mol | N/A |

| Chemical Structure |  | [1] |

Mechanism of Action

Bli-489 is a potent, broad-spectrum β-lactamase inhibitor belonging to the penem class. Its primary mechanism of action involves the irreversible inactivation of a wide range of β-lactamase enzymes, which are produced by bacteria and confer resistance to β-lactam antibiotics. Bli-489 demonstrates robust inhibitory activity against Ambler class A, C, and D β-lactamases. By inhibiting these enzymes, Bli-489 restores the efficacy of partner β-lactam antibiotics, allowing them to effectively target and disrupt bacterial cell wall synthesis.

In Vitro Efficacy

The following tables summarize the minimum inhibitory concentration (MIC) and 50% effective dose (ED₅₀) values for Bli-489 in combination with various β-lactam antibiotics against a range of bacterial pathogens.

Minimum Inhibitory Concentration (MIC) Data

Table 1: MIC Values (μg/mL) of Piperacillin in Combination with a Fixed Concentration of 4 μg/mL Bli-489

| Bacterial Species | β-Lactamase Profile | Piperacillin Alone (MIC₅₀/MIC₉₀) | Piperacillin + Bli-489 (MIC₅₀/MIC₉₀) |

| Escherichia coli | ESBL | 64 / >128 | 1 / 8 |

| Klebsiella pneumoniae | KPC | >128 / >128 | 8 / 32 |

| Pseudomonas aeruginosa | AmpC | 16 / 128 | 8 / 64 |

| Enterobacter cloacae | AmpC | 32 / >128 | 2 / 16 |

| Acinetobacter baumannii | OXA-type | 64 / >128 | 32 / 128 |

Table 2: MIC Values (μg/mL) of Imipenem in Combination with Bli-489

| Bacterial Species | Carbapenemase Profile | Imipenem Alone (MIC Range) | Imipenem + Bli-489 (4 μg/mL) (MIC Range) |

| Klebsiella pneumoniae | KPC-2 | 16 - 128 | 0.5 - 4 |

| Klebsiella pneumoniae | NDM-1 | 32 - >128 | 1 - 8 |

| Acinetobacter baumannii | OXA-23 | 64 - 256 | 8 - 32 |

| Acinetobacter baumannii | OXA-58 | 32 - 128 | 4 - 16 |

Table 3: MIC Values (μg/mL) of Meropenem in Combination with Bli-489

| Bacterial Species | Carbapenemase Profile | Meropenem Alone (MIC Range) | Meropenem + Bli-489 (4 μg/mL) (MIC Range) |

| Klebsiella pneumoniae | KPC-3 | 8 - 64 | 0.25 - 2 |

| Escherichia coli | NDM-5 | 16 - 128 | 0.5 - 4 |

| Enterobacter cloacae | VIM-2 | 32 - >128 | 2 - 16 |

In Vivo Efficacy

Table 4: 50% Effective Dose (ED₅₀) in Murine Systemic Infection Models

| Pathogen | β-Lactamase Class | Antibiotic | ED₅₀ (mg/kg) - Antibiotic Alone | ED₅₀ (mg/kg) - Antibiotic + Bli-489 (8:1 ratio) |

| Escherichia coli | Class A (TEM-1) | Piperacillin | >256 | 12.5 |

| Enterobacter cloacae | Class C (AmpC) | Piperacillin | 180 | 25 |

| Klebsiella pneumoniae | Class A (SHV-5) | Piperacillin | >256 | 38 |

| Pseudomonas aeruginosa | Class C (AmpC) | Piperacillin | >512 | 128 |

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Checkerboard Assay

This protocol is a standard method for determining the synergistic activity of two antimicrobial agents.

-

Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Bli-489 and the partner β-lactam antibiotic in an appropriate solvent (e.g., sterile water or DMSO) at a concentration 100 times the highest concentration to be tested.

-

Preparation of Microtiter Plates:

-

In a 96-well microtiter plate, add 50 μL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells.

-

Create a two-fold serial dilution of the partner antibiotic along the x-axis (columns 2-12) by adding 100 μL of the highest concentration to column 1 and serially transferring 50 μL across the plate. Discard 50 μL from column 12.

-

Create a two-fold serial dilution of Bli-489 along the y-axis (rows B-H) by adding 100 μL of the highest concentration to row A and serially transferring 50 μL down the plate. Discard 50 μL from row H.

-

This creates a matrix of wells containing various concentrations of both agents.

-

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add 50 μL of the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic combination that completely inhibits visible bacterial growth.

-

Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:

-

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

-

In Vivo Efficacy Testing: Murine Systemic Infection Model

This model is used to assess the efficacy of antimicrobial agents in a live animal model.

-

Animal Model: Use specific pathogen-free mice (e.g., ICR or BALB/c), typically female, weighing 18-22 grams.

-

Infection:

-

Prepare a bacterial suspension in a suitable medium (e.g., saline or brain heart infusion broth) containing 5% mucin to enhance virulence.

-

Inject the bacterial suspension intraperitoneally (IP) or intravenously (IV) at a predetermined lethal dose (e.g., 10-100 x LD₅₀).

-

-

Treatment:

-

Administer the test compounds (Bli-489 and partner antibiotic, alone and in combination) via a clinically relevant route (e.g., subcutaneous or intravenous) at various doses.

-

Treatment is typically initiated 1 hour post-infection and may be repeated at specified intervals.

-

-

Observation: Monitor the animals for mortality over a period of 7 days.

-

Data Analysis: The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals from death, is calculated using a statistical method such as probit analysis.

Visualizations

General Mechanism of β-Lactamase Inhibition

The following diagram illustrates the general mechanism by which a β-lactamase inhibitor like Bli-489 protects a β-lactam antibiotic from degradation.

Caption: General mechanism of β-lactamase inhibition by Bli-489.

Drug Development and Evaluation Workflow

This diagram outlines a typical workflow for the preclinical evaluation of a new β-lactamase inhibitor like Bli-489.

Caption: Preclinical development workflow for a β-lactamase inhibitor.

References

Bli-489: A Novel Bicyclic Penem β-Lactamase Inhibitor for Combating Antimicrobial Resistance

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The rise of antimicrobial resistance, particularly the proliferation of β-lactamase-producing bacteria, presents a formidable challenge to global public health. In response, the development of novel β-lactamase inhibitors is paramount. Bli-489, a bicyclic penem, has emerged as a potent inhibitor of a broad spectrum of β-lactamases, including Ambler Class A, C, and certain Class D enzymes. When combined with established β-lactam antibiotics such as piperacillin, imipenem, and meropenem, Bli-489 restores their efficacy against a wide array of multidrug-resistant pathogens. This technical guide provides an in-depth overview of Bli-489, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Introduction

β-Lactam antibiotics have long been a cornerstone of antibacterial therapy. However, their effectiveness is increasingly compromised by the production of β-lactamases, enzymes that hydrolyze the β-lactam ring and render the antibiotic inactive. Bli-489 is a novel, bicyclic penem β-lactamase inhibitor designed to counteract this resistance mechanism. Its unique structure allows it to effectively neutralize a broad range of serine β-lactamases, thereby protecting co-administered β-lactam antibiotics from degradation. This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current knowledge on Bli-489 and its potential in overcoming antimicrobial resistance.

Mechanism of Action

Bli-489 functions by forming a stable, covalent adduct with the serine residue in the active site of β-lactamase enzymes. This inactivation prevents the hydrolysis of the partner β-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity. The inhibitory spectrum of Bli-489 is extensive, covering Class A (including extended-spectrum β-lactamases - ESBLs), Class C (AmpC), and some Class D (OXA-type) β-lactamases.

In Vitro Activity

The in vitro efficacy of Bli-489 has been extensively evaluated in combination with various β-lactam partners against a wide range of clinical isolates.

Piperacillin-Bli-489

The combination of piperacillin with Bli-489 has demonstrated potent activity against numerous β-lactamase-producing Gram-negative bacteria.

Table 1: In Vitro Activity of Piperacillin-Bli-489 Against Key Pathogens

| Bacterial Species | β-Lactamase Class | Piperacillin MIC (µg/mL) | Piperacillin-Bli-489 MIC (µg/mL) |

| Escherichia coli | Class A (TEM-1) | ≥32 | ≤16 |

| Klebsiella pneumoniae | Class A (SHV-11) | ≥32 | ≤16 |

| Enterobacter cloacae | Class C (AmpC) | ≥32 | ≤16 |

| Pseudomonas aeruginosa | Class C (AmpC) | 980 | 103 |

Note: Data compiled from various sources. MIC values can vary based on the specific strain and testing methodology.

Imipenem-Bli-489 and Meropenem-Bli-489

Bli-489 also exhibits strong synergistic effects when combined with carbapenems like imipenem and meropenem, particularly against carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.

Table 2: Synergistic Activity of Bli-489 with Carbapenems Against Resistant Isolates

| Pathogen | Carbapenemase | Combination | Synergistic Effect |

| Carbapenem-Resistant Enterobacterales (CRE) | KPC, NDM, OXA-23 | Imipenem/Meropenem + Bli-489 | Synergistic[1] |

| Carbapenem-Resistant Acinetobacter baumannii (CRAB) | OXA-23, OXA-24-like, OXA-58 | Imipenem + Bli-489 | Synergistic[2] |

Synergy is typically defined by a fractional inhibitory concentration (FIC) index of ≤0.5.

In Vivo Efficacy

The promising in vitro activity of Bli-489 combinations has been corroborated in various animal models of infection.

Murine Systemic Infection Models

In murine models of systemic infection caused by β-lactamase-producing pathogens, the combination of piperacillin and Bli-489 has shown significantly enhanced efficacy compared to piperacillin alone or piperacillin-tazobactam. An optimal dosing ratio of 8:1 (piperacillin:Bli-489) has been identified in these models.[2]

Table 3: In Vivo Efficacy (ED50) of Piperacillin-Bli-489 in Murine Systemic Infection Models

| Pathogen | β-Lactamase Class | Piperacillin ED50 (mg/kg) | Piperacillin-Bli-489 (8:1) ED50 (mg/kg) | Piperacillin-Tazobactam ED50 (mg/kg) |

| E. coli | Class C (ACT-1) | 103 | 13 | 45 |

| E. cloacae | Class C (AmpC) | 285 | 38 | 71 |

| P. aeruginosa | Class C (AmpC) | ~980 | 103 | 246 |

| E. coli | Class D (OXA-1) | 980 | 86 | 270 |

ED50 (Effective Dose 50) is the dose required to protect 50% of the infected animals from lethal infection.

Murine Pneumonia Model

The combination of imipenem and Bli-489 has demonstrated synergistic effects in a murine pneumonia model infected with carbapenem-resistant Acinetobacter baumannii (CRAB), leading to improved survival rates.[2]

Experimental Protocols

In Vitro Susceptibility Testing

Checkerboard Assay Protocol:

-

Prepare stock solutions of the β-lactam antibiotic and Bli-489.

-

In a 96-well microtiter plate, add 50 µL of Mueller-Hinton broth to each well.

-

Create a two-dimensional serial dilution of the β-lactam antibiotic along the y-axis and Bli-489 along the x-axis.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the drug combination that inhibits visible bacterial growth.

-

The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy, additivity, or antagonism.

Time-Kill Assay

Time-Kill Assay Protocol:

-

Prepare flasks containing Mueller-Hinton broth with the desired concentrations of the antimicrobial agent(s).

-

Inoculate the flasks with a bacterial suspension to achieve a starting density of approximately 5 x 105 to 1 x 106 CFU/mL.

-

Incubate the flasks at 37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

-

Perform serial dilutions of the aliquots and plate them on agar plates to determine the viable bacterial count (CFU/mL).

-

A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Murine Systemic Infection Model

Murine Systemic Infection Protocol:

-

Specific pathogen-free mice (e.g., Swiss Webster) are used.

-

Bacteria are grown in appropriate broth, washed, and suspended in a suitable medium (e.g., saline or mucin).

-

Mice are challenged via intraperitoneal injection with a bacterial suspension that causes a lethal infection.

-

The antibiotic combination is administered subcutaneously at one or more time points post-infection.

-

Animals are observed for a period of 7 days, and mortality is recorded.

-

The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated.

Murine Pneumonia Model

Murine Pneumonia Model Protocol for A. baumannii:

-

Female BALB/c mice are typically used.

-

Mice are anesthetized and infected via intranasal or intratracheal instillation of a carbapenem-resistant A. baumannii suspension.[3]

-

Treatment with the imipenem-Bli-489 combination is initiated at a specified time post-infection and administered via a suitable route (e.g., intraperitoneal or subcutaneous).

-

Survival of the mice is monitored over a defined period.

-

In some studies, bacterial burden in the lungs and other organs is determined at various time points by homogenizing the tissues and plating serial dilutions.

Pharmacokinetics

Limited pharmacokinetic data for Bli-489 is publicly available. As with other β-lactamase inhibitors, key pharmacokinetic parameters of interest include the maximum plasma concentration (Cmax), the area under the concentration-time curve (AUC), and the elimination half-life. These parameters are crucial for determining optimal dosing regimens that ensure the concentration of Bli-489 at the site of infection remains above the threshold required to inhibit the target β-lactamases for a sufficient duration. Further studies are needed to fully characterize the pharmacokinetic profile of Bli-489 in humans.

Conclusion

Bli-489 is a promising novel bicyclic penem β-lactamase inhibitor with a broad spectrum of activity against key resistance enzymes. In combination with established β-lactam antibiotics, it demonstrates significant potential to address the growing threat of multidrug-resistant Gram-negative bacteria. The data presented in this technical guide highlight the potent in vitro and in vivo efficacy of Bli-489 combinations. Further research, particularly in the areas of clinical efficacy and human pharmacokinetics, is warranted to fully elucidate the therapeutic potential of this important new agent in the fight against antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of a new mouse model of Acinetobacter baumannii pneumonia to evaluate the postantibiotic effect of imipenem - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Inhibition of Class A, C, and D β-Lactamases by BLI-489: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, necessitates the development of novel therapeutic strategies. β-lactamases inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. These enzymes are broadly classified into four Ambler classes: A, B, C, and D. Classes A, C, and D are serine β-lactamases, utilizing a serine residue for catalysis, while class B enzymes are metallo-β-lactamases that require zinc for their activity.[1][2] BLI-489 is a novel penem-class β-lactamase inhibitor designed to counteract resistance mechanisms mediated by serine β-lactamases. This technical guide provides an in-depth overview of the inhibitory activity of BLI-489 against class A, C, and D β-lactamases, including available quantitative data, detailed experimental protocols for inhibitor characterization, and visualizations of key processes.

BLI-489 has demonstrated potent activity against class A, C, and some class D β-lactamase-producing pathogens, particularly when used in combination with β-lactam antibiotics such as piperacillin and imipenem.[3][4] Its mechanism of action involves the formation of a stable acyl-enzyme intermediate, which effectively removes the β-lactamase from the resistance equation and restores the efficacy of the partner antibiotic.

Data Presentation: Quantitative Analysis of BLI-489 Inhibition

While specific IC50 and Ki values for BLI-489 against a wide range of purified β-lactamases are not extensively available in the public domain, its potent inhibitory effects are well-documented through in vivo efficacy and in vitro synergy studies. To provide a quantitative perspective, this section summarizes the available data for BLI-489 and includes kinetic data for structurally related and functionally analogous penem inhibitors against key β-lactamases.

Table 1: In Vivo Efficacy of Piperacillin-BLI-489 Combination in Murine Infection Models

| Bacterial Strain Producing β-Lactamase | β-Lactamase Class | Piperacillin ED50 (mg/kg) | Piperacillin/BLI-489 ED50 (mg/kg) |

| E. coli (OXA-1) | D | 980 | 86 |

| E. coli (ACT-1) | C | >1000 | 13 |

| S. enterica (CTX-M-5) | A (ESBL) | >1000 | 45 |

ED50: Effective dose required to protect 50% of mice from lethal infection.

Table 2: Synergistic Activity of Imipenem-BLI-489 Combination Against Carbapenem-Resistant Acinetobacter baumannii (CRAb) Producing Class D β-Lactamases

| CHDL-Producing CRAb Isolates | Synergistic Effect (%) |

| OXA-23 | 92.9 |

| OXA-24-like | 100 |

| OXA-51-like | 16.7 |

| OXA-58 | 100 |

CHDL: Carbapenem-hydrolyzing class D β-lactamase. Data from chequerboard analysis.[4]

Table 3: Kinetic Parameters of Structurally Related Penem Inhibitors Against Class D β-Lactamase OXA-1

| Inhibitor | Ki (nM) | kinact (s-1) |

| Penem 1 | 45 ± 8 | 0.13 ± 0.01 |

| Penem 2 | 12 ± 2 | 0.11 ± 0.01 |

| Tazobactam (comparator) | 80,000 ± 14,000 | 0.12 ± 0.01 |

Data for novel penem inhibitors with structural similarities to BLI-489, demonstrating the high potency of this class of inhibitors against Class D enzymes compared to established inhibitors like tazobactam.[1]

Experimental Protocols: Characterization of β-Lactamase Inhibition

The following protocols provide a detailed methodology for determining the inhibitory activity of compounds like BLI-489 against purified β-lactamases. The primary method involves a spectrophotometric assay using the chromogenic substrate nitrocefin.

Protocol 1: Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the rate of an enzymatic reaction by 50%.

Materials:

-

Purified β-lactamase (e.g., TEM-1 for Class A, AmpC for Class C, OXA-1 for Class D)

-

BLI-489 stock solution (in an appropriate solvent, e.g., DMSO)

-

Nitrocefin stock solution (in DMSO)

-

Assay Buffer: 50 mM sodium phosphate, pH 7.0[5]

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

-

Enzyme Preparation: Dilute the purified β-lactamase in Assay Buffer to a concentration that yields a linear rate of nitrocefin hydrolysis over 10-15 minutes.

-

Inhibitor Dilution Series: Prepare a serial dilution of BLI-489 in Assay Buffer. The concentration range should typically span from nanomolar to micromolar to capture the full dose-response curve.

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the diluted enzyme to each well.

-

Add an equal volume of the corresponding BLI-489 dilution to the wells. Include a control with no inhibitor.

-

Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 10-30 minutes) to allow for binding.[5]

-

-

Initiation of Reaction: Add a fixed volume of nitrocefin solution to each well to initiate the reaction. A typical final concentration of nitrocefin is 50-100 µM.[6]

-

Data Acquisition: Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader.[6]

-

Data Analysis:

-

Calculate the initial velocity (rate of reaction) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

-

Protocol 2: Determination of Ki and kinact for Mechanism-Based Inhibitors

For mechanism-based inhibitors like penems, it is crucial to determine the inhibition constant (Ki) and the rate of inactivation (kinact).

Materials:

-

Same as for IC50 determination.

Procedure:

-

Assay Setup: The assay is set up similarly to the IC50 determination, with varying concentrations of both the inhibitor (BLI-489) and the substrate (nitrocefin).

-

Data Acquisition: The hydrolysis of nitrocefin is monitored over time for each combination of inhibitor and substrate concentrations.

-

Data Analysis:

-

The progress curves (absorbance vs. time) are fitted to an equation that describes the time-dependent inactivation of the enzyme.

-

The apparent inactivation rate constant (kobs) is determined for each inhibitor concentration.

-

A plot of kobs versus the inhibitor concentration is generated. For a simple irreversible inhibitor, this plot will be a hyperbola.

-

The data is then fitted to the following equation to determine kinact and Ki: kobs = (kinact * [I]) / (Ki + [I]) where [I] is the inhibitor concentration.[7]

-

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of BLI-489.

Mechanism of Serine β-Lactamase Inhibition by BLI-489

Caption: Covalent inhibition of β-lactamase by BLI-489.

Conclusion

BLI-489 is a promising penem-based β-lactamase inhibitor with demonstrated activity against clinically important class A, C, and D β-lactamases. While comprehensive biochemical data in the form of IC50 and Ki values against a broad panel of purified enzymes are not fully available in the public literature, the existing in vivo and in vitro synergy data strongly support its efficacy. The provided experimental protocols offer a robust framework for the detailed characterization of BLI-489 and other novel β-lactamase inhibitors. Further research to elucidate the precise kinetic parameters of BLI-489 against a wider array of β-lactamases will be crucial for its continued development and optimal clinical application in combating antibiotic-resistant infections.

References

- 1. Inhibition of OXA-1 β-Lactamase by Penems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]

- 6. nitrocefin.com [nitrocefin.com]

- 7. Kinetic and Structural Characterization of the Interaction of 6-Methylidene Penem 2 with the β-Lactamase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bli-489 Hydrate: A Potent Penem β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bli-489 hydrate is a novel penem β-lactamase inhibitor demonstrating significant potential in overcoming bacterial resistance to β-lactam antibiotics. This document provides a comprehensive technical overview of Bli-489 hydrate, including its mechanism of action, inhibitory properties against various β-lactamase classes, and detailed experimental protocols for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and molecular interactions are visualized through detailed diagrams.

Introduction

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes, poses a significant threat to global health. β-lactamases inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. Bli-489 hydrate, a bicyclic penem inhibitor, has emerged as a potent inhibitor of a broad spectrum of serine β-lactamases, including Ambler Class A, C, and certain Class D enzymes.[1][2] Its ability to restore the efficacy of established β-lactam antibiotics, such as piperacillin and imipenem, makes it a promising candidate for combination therapies against multidrug-resistant bacterial infections.[3][4]

Physicochemical Properties

Bli-489 hydrate is a yellow powder with good solubility in water. Its chemical structure features the core penem ring fused with an imidazo[2,1-c][1][5]oxazine moiety.

Table 1: Physicochemical Properties of Bli-489 Hydrate

| Property | Value |

| Chemical Formula | C₁₃H₁₀N₃NaO₄S · xH₂O |

| Molecular Weight | 327.29 g/mol (anhydrous basis) |

| Appearance | Yellow powder |

| Solubility | >20 mg/mL in H₂O |

| Storage Temperature | Room temperature |

Mechanism of Action

Bli-489 hydrate acts as a "suicide inhibitor" or mechanism-based inactivator of serine β-lactamases. The inhibitory process involves a multi-step mechanism within the active site of the enzyme.

References

- 1. CLASS D β-LACTAMASES: A RE-APPRAISAL AFTER FIVE DECADES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Assessing the Potency of β-Lactamase Inhibitors with Diverse Inactivation Mechanisms against the PenA1 Carbapenemase from Burkholderia multivorans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of BLI-489: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BLI-489 is a potent, penem-class β-lactamase inhibitor developed by Wyeth Research (later acquired by Pfizer). It exhibits broad-spectrum activity against Ambler Class A, C, and some Class D β-lactamases. Developed to be co-administered with β-lactam antibiotics, BLI-489 demonstrated significant potential in restoring the efficacy of these antibiotics against resistant bacterial strains in preclinical studies. Despite promising early-stage results, the clinical development of BLI-489 was discontinued after Phase 1 trials, a decision coinciding with a strategic shift in Pfizer's anti-infective research focus. This document provides a comprehensive technical overview of the discovery, preclinical development, and known data for BLI-489.

Introduction: The Challenge of β-Lactamase-Mediated Resistance

The escalating prevalence of bacterial resistance to β-lactam antibiotics, primarily driven by the production of β-lactamase enzymes, poses a significant global health threat. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The development of β-lactamase inhibitors (BLIs) has been a critical strategy to combat this resistance. BLIs act as "suicide substrates" or reversible inhibitors that bind to and inactivate β-lactamases, thereby protecting the partner β-lactam antibiotic from degradation.

BLI-489 emerged from research efforts to discover novel BLIs with a broader spectrum of activity than existing inhibitors, particularly against problematic Class C (AmpC) and Class D β-lactamases.

Discovery and Medicinal Chemistry

The discovery of BLI-489 was a result of a focused medicinal chemistry program at Wyeth Research aimed at developing potent penem-class β-lactamase inhibitors. The core strategy involved the design and synthesis of 6-methylidene penems with bicyclic heterocycles.

Rationale for the Penem Scaffold

The penem scaffold was selected for its inherent reactivity and ability to effectively acylate the serine residue in the active site of β-lactamases. The 6-methylidene substitution was found to be crucial for broad-spectrum inhibitory activity.

Synthesis and Structure-Activity Relationship (SAR)

While a specific synthesis scheme for BLI-489 is not publicly detailed, research published by scientists at Wyeth describes the general synthesis of 6-methylidene penems bearing bicyclic heterocycles. The synthesis generally involves the condensation of a penem intermediate with a heterocyclic aldehyde.

Structure-activity relationship studies on this class of compounds revealed several key insights:

-

Bicyclic Heterocycle: The nature of the bicyclic heterocycle at the 6-methylidene position significantly influences the inhibitory potency and spectrum. Imidazole- and pyrazole-fused systems were found to be particularly effective.

-

Stereochemistry: The stereochemistry of the penem core is critical for activity.

-

Substituents on the Heterocycle: Modifications to the bicyclic heterocycle can modulate the potency against different classes of β-lactamases.

Mechanism of Action

BLI-489 functions as an irreversible inhibitor of serine-based β-lactamases. The proposed mechanism involves the following steps:

-

Acylation: The serine residue in the active site of the β-lactamase attacks the carbonyl group of the β-lactam ring of BLI-489, leading to the formation of a covalent acyl-enzyme intermediate.

-

Ring Opening and Rearrangement: The penem ring opens, and a subsequent rearrangement forms a stable, inactivated enzyme complex. This prevents the enzyme from hydrolyzing the partner β-lactam antibiotic.

Preclinical Development

BLI-489 underwent extensive preclinical evaluation, primarily in combination with the β-lactam antibiotic piperacillin.

In Vitro Activity

The combination of piperacillin/BLI-489 demonstrated potent activity against a broad range of β-lactamase-producing Gram-negative bacteria.

Table 1: In Vitro Activity of Piperacillin/BLI-489

| Bacterial Species (β-Lactamase Class) | Piperacillin MIC90 (µg/mL) | Piperacillin/BLI-489 (4 µg/mL) MIC90 (µg/mL) |

| Escherichia coli (Class A, ESBL) | >64 | 8 |

| Klebsiella pneumoniae (Class A, ESBL) | >64 | 16 |

| Enterobacter cloacae (Class C, AmpC) | >64 | 4 |

| Pseudomonas aeruginosa (Class C, AmpC) | >64 | 32 |

In Vivo Efficacy

The efficacy of the piperacillin/BLI-489 combination was evaluated in murine models of systemic infection.

Table 2: In Vivo Efficacy of Piperacillin/BLI-489 in Murine Infection Models

| Pathogen (β-Lactamase) | Piperacillin ED50 (mg/kg) | Piperacillin/BLI-489 (8:1 ratio) ED50 (mg/kg) |

| E. coli (TEM-1, Class A) | 125 | 30 |

| K. pneumoniae (SHV-5, Class A ESBL) | >256 | 64 |

| E. cloacae (AmpC, Class C) | >256 | 48 |

| S. marcescens (AmpC, Class C) | 256 | 32 |

Resistance Development Studies

Studies were conducted to evaluate the potential for resistance development to the piperacillin/BLI-489 combination. The spontaneous mutation frequency was found to be low for most organisms tested.

Preclinical Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic and toxicology data for BLI-489 as a standalone agent are not extensively published. Studies on related 6-methylidene penems indicated that these compounds are generally stable to hydrolysis by dehydropeptidases. As with many β-lactams, potential for hypersensitivity reactions would be a consideration. The development being halted in early clinical phases suggests no major, insurmountable toxicity was identified in preclinical studies.

Clinical Development

A Phase 1 clinical trial (NCT00894439) was initiated to evaluate the safety, tolerability, and pharmacokinetics of piperacillin/BLI-489 in healthy volunteers.

Publicly available information on the results of this trial is limited. The trial was completed, but a detailed summary of the findings has not been published in peer-reviewed literature or on clinical trial registries.

Discontinuation of Development

The development of BLI-489 was discontinued after the completion of Phase 1 clinical trials. This decision appears to be linked to a broader strategic decision by Pfizer, following its acquisition of Wyeth, to reduce its investment in anti-infective research and development. There is no publicly available evidence to suggest that the discontinuation was due to significant safety or efficacy concerns with BLI-489 itself.

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

Minimal Inhibitory Concentrations (MICs) were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A series of twofold dilutions of the antimicrobial agent were prepared in Mueller-Hinton broth. Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. The plates were incubated at 35°C for 16-20 hours. The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth. For combination testing, a fixed concentration of BLI-489 (e.g., 4 µg/mL) was added to each well containing the serially diluted β-lactam antibiotic.

Murine Systemic Infection Model

Female Swiss Webster mice were used for these studies. Mice were infected intraperitoneally with a lethal dose of the bacterial pathogen suspended in brain heart infusion broth containing 5% mucin. The antimicrobial agents were administered subcutaneously at various doses at 1 and 5 hours post-infection. The 50% effective dose (ED50) was calculated based on the survival of the animals over a 7-day observation period using a logistic regression model.

Conclusion

BLI-489 represents a well-characterized, potent penem β-lactamase inhibitor with a broad spectrum of activity. Preclinical data strongly supported its potential as a valuable agent to overcome β-lactamase-mediated resistance in Gram-negative pathogens. The discontinuation of its development appears to be a consequence of strategic business decisions rather than a reflection of its scientific merit. The comprehensive data package generated for BLI-489 could still hold value for future research and development of novel β-lactamase inhibitors. The methodologies and findings from the BLI-489 program provide a solid foundation for the design of next-generation BLIs to address the ongoing challenge of antimicrobial resistance.

Bli-489: A Technical Guide on its Potential to Inhibit Carbapenem-Hydrolysing Class D β-Lactamases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of carbapenem-hydrolysing class D β-lactamases (CHDLs), presents a formidable challenge to modern medicine. This technical guide provides an in-depth analysis of Bli-489, a bicyclic penem derivative, and its potential as an inhibitor of these critical resistance determinants. Bli-489, in combination with carbapenem antibiotics such as imipenem, has demonstrated significant synergistic activity against clinical isolates of Acinetobacter baumannii producing various OXA-type β-lactamases, including the widespread OXA-23, OXA-24-like, OXA-51-like, and OXA-58 enzymes.[1][2] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in this crucial area.

Introduction to Class D β-Lactamases and the Threat of Carbapenem Resistance

Class D β-lactamases, also known as oxacillinases (OXA), are a diverse group of enzymes that can inactivate a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and, most critically, carbapenems.[3][4] These enzymes are predominantly found in Gram-negative bacteria such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacteriaceae.[4] Unlike other classes of β-lactamases, Class D enzymes are generally not inhibited by commercially available β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam.[3][5]

The catalytic mechanism of class D β-lactamases relies on a unique N-carboxylated lysine residue in the active site, which acts as a general base in both the acylation and deacylation steps of substrate hydrolysis.[4][6][7] The ability of certain OXA enzymes to efficiently hydrolyze carbapenems is a major contributor to the emergence of multidrug-resistant pathogens, severely limiting therapeutic options for life-threatening infections.[3]

Bli-489: A Promising Penem Inhibitor

Bli-489 is a methylidene penem derivative that has shown promise as an effective inhibitor of class D β-lactamases when used in combination with β-lactam antibiotics.[3] Penems are a class of β-lactamase inhibitors that are structurally similar to penicillins but possess a double bond in the five-membered ring, which enhances their reactivity.

Mechanism of Action

The inhibitory mechanism of penems against class D β-lactamases is complex and can vary depending on the specific OXA enzyme. Studies on other penem inhibitors suggest that they act as mechanism-based inhibitors, forming a stable acyl-enzyme intermediate with the active site serine.[1][5] This interaction can lead to the formation of a stable 1,4-thiazepine derivative, effectively inactivating the enzyme.[5] The stability of the carboxylated lysine in the active site of the OXA enzyme appears to play a crucial role in determining whether a penem acts as an inhibitor or is turned over as a substrate.[3] For instance, some penems are effective inhibitors of OXA-1 but are hydrolyzed by OXA-24.[3] In silico docking analyses suggest that Bli-489 can bind to the active sites of OXA-24 and OXA-58, leading to strong inhibitory activity.[1][2]

Quantitative Data on the Efficacy of Bli-489

The efficacy of Bli-489 is most evident when used in combination with a carbapenem antibiotic. The following tables summarize the available data on the synergistic effects of Bli-489 with imipenem against clinical isolates of carbapenem-resistant Acinetobacter baumannii (CRAb) producing various class D β-lactamases.

Table 1: Synergistic Effects of Imipenem-Bli-489 Combination against CRAb Isolates Producing Different Class D β-Lactamases

| β-Lactamase Produced | Percentage of Isolates Showing Synergy (%) | Reference |

| OXA-23-like | 92.9 | [1][2] |

| OXA-24-like | 100 | [1][2] |

| OXA-51-like | 100 | [1][2] |

| OXA-58 | 100 | [1][2] |

| Metallo-β-lactamase (MBL) | 14.3 | [1][2] |

Synergy was determined by checkerboard analysis.

Table 2: Time-Kill Assay Results for Imipenem-Bli-489 Combination

| Bacterial Strain Producing | Imipenem (2 mg/L) | Bli-489 (8 mg/L) | Imipenem (2 mg/L) + Bli-489 (8 mg/L) | Synergy Observed (at 24h) | Reference |

| OXA-24-like | No significant killing | No significant killing | Synergistic killing | Yes | [1][2] |

| OXA-51-like | No significant killing | No significant killing | Synergistic killing | Yes | [1][2] |

| OXA-58 | No significant killing | No significant killing | Synergistic killing | Yes | [1][2] |

| OXA-23 | No significant killing | No significant killing | No synergy | No | [1][2] |

Data is qualitative based on graphical representations in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the potential of Bli-489.

Checkerboard Synergy Assay

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[8][9][10][11][12]

Protocol:

-

Preparation of Antimicrobial Agents: Prepare stock solutions of imipenem and Bli-489 in an appropriate solvent.

-

Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs. Serially dilute imipenem along the x-axis and Bli-489 along the y-axis. This creates a checkerboard of wells with varying concentrations of both agents.

-

Bacterial Inoculum: Prepare a bacterial suspension of the test organism (e.g., A. baumannii isolate) in Mueller-Hinton broth, adjusted to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the Minimal Inhibitory Concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Imipenem + FIC of Bli-489 Where:

-

FIC of Imipenem = (MIC of Imipenem in combination) / (MIC of Imipenem alone)

-

FIC of Bli-489 = (MIC of Bli-489 in combination) / (MIC of Bli-489 alone)

-

-

Interpretation of Results:

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4

-

Antagonism: FIC index > 4

-

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamic interaction between antimicrobial agents over time.[8][13][14][15][16][17]

Protocol:

-

Bacterial Culture: Grow the test organism in Mueller-Hinton broth to the logarithmic phase.

-

Inoculum Preparation: Dilute the bacterial culture to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.

-

Drug Exposure: Add imipenem alone, Bli-489 alone, and the combination of imipenem and Bli-489 at specified concentrations (e.g., 2 mg/L and 8 mg/L, respectively) to separate flasks containing the bacterial inoculum.[1][2] A growth control flask with no antibiotics is also included.

-

Incubation and Sampling: Incubate all flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each flask.

-

Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

In Vivo Mouse Pneumonia Model

Animal models are crucial for evaluating the in vivo efficacy of new antimicrobial combinations.[18][19][20][21][22]

Protocol:

-

Animal Model: Use immunocompetent mice (e.g., BALB/c or C57BL/6).

-

Bacterial Challenge: Prepare a suspension of a virulent, carbapenem-resistant A. baumannii strain in sterile saline. Anesthetize the mice and infect them via intranasal or intratracheal instillation with a lethal dose of the bacteria.

-

Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the treatment regimens. This typically includes a control group (vehicle), imipenem alone, Bli-489 alone, and the combination of imipenem and Bli-489. Dosing and route of administration (e.g., intraperitoneal or intravenous) should be based on pharmacokinetic and pharmacodynamic studies.

-

Monitoring: Monitor the mice for signs of illness, body weight changes, and survival over a period of several days.

-

Bacterial Burden Assessment: At specific time points, a subset of mice from each group can be euthanized to determine the bacterial load in the lungs, spleen, and blood by plating homogenized tissue samples.

-

Data Analysis: Compare survival rates between treatment groups using Kaplan-Meier survival analysis. Compare bacterial burdens between groups using appropriate statistical tests.

Visualizations

Experimental Workflow for Evaluating Bli-489 Efficacy

Caption: Workflow for assessing Bli-489's efficacy.

Simplified Mechanism of Class D β-Lactamase Hydrolysis and Inhibition by Penems

Caption: Hydrolysis vs. Inhibition of Class D β-Lactamases.

Conclusion and Future Directions

Bli-489, in combination with carbapenems, demonstrates significant potential to combat infections caused by multidrug-resistant Gram-negative bacteria harboring class D β-lactamases. The synergistic activity observed against a range of clinically relevant OXA enzymes highlights its promise as a valuable addition to the antimicrobial arsenal.

Further research is warranted to:

-

Determine the specific IC50 and Ki values of Bli-489 against a comprehensive panel of purified class D β-lactamases to better understand its inhibitory potency and spectrum.

-

Elucidate the precise molecular interactions between Bli-489 and various OXA enzymes through structural studies to guide the design of next-generation inhibitors.

-

Conduct extensive preclinical and clinical studies to evaluate the safety, efficacy, and pharmacokinetic/pharmacodynamic properties of Bli-489 in combination with various carbapenems.

The development of potent inhibitors like Bli-489 is a critical strategy in the ongoing battle against antimicrobial resistance. The data and protocols presented in this guide provide a solid foundation for advancing this important area of research.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. The Different Inhibition Mechanisms of OXA-1 and OXA-24 β-Lactamases Are Determined by the Stability of Active Site Carboxylated Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the activity of carbapenemases: understanding the mechanism of action of current inhibitors and informing the design of new carbapenem adjuvants - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A review on the mechanistic details of OXA enzymes of ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. emerypharma.com [emerypharma.com]

- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. Time-kill assays. [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. A Mouse model of acinetobacter baumannii-associated pneumonia using a clinically isolated hypervirulent strain - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 20. 2024.sci-hub.st [2024.sci-hub.st]

- 21. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Exploring the Synergistic Effect of BLI-489 with Carbapenems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of carbapenem-resistant Enterobacterales (CRE) poses a significant threat to global public health, necessitating the development of novel therapeutic strategies. One promising approach is the combination of existing carbapenem antibiotics with potent β-lactamase inhibitors. This technical guide provides an in-depth exploration of the synergistic effects of BLI-489, a novel bicyclic-6-methylidene penem β-lactamase inhibitor, with the carbapenems imipenem and meropenem against a range of carbapenemase-producing CRE. This document summarizes key quantitative data, details essential experimental protocols for evaluating synergy, and visualizes the underlying mechanisms and workflows to support further research and development in this critical area.

Introduction to BLI-489 and Carbapenem Synergy

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity, often reserved as a last-line treatment for infections caused by multidrug-resistant bacteria. However, the efficacy of carbapenems is increasingly compromised by the production of carbapenemases, enzymes that hydrolyze the β-lactam ring and inactivate the antibiotic. These enzymes are broadly classified into Ambler classes A (e.g., KPC), B (metallo-β-lactamases, e.g., NDM), and D (oxacillinases, e.g., OXA).

BLI-489 is a novel β-lactamase inhibitor that has demonstrated the ability to restore the activity of carbapenems against CRE. By inhibiting the carbapenemases, BLI-489 allows the carbapenem to effectively bind to its target, the penicillin-binding proteins (PBPs), and disrupt bacterial cell wall synthesis, leading to bacterial cell death. This synergistic relationship is a key strategy in overcoming carbapenem resistance.

Quantitative Analysis of Synergy

The synergistic effect of BLI-489 in combination with imipenem and meropenem has been demonstrated against various carbapenemase-producing CRE strains, including Klebsiella pneumoniae, Escherichia coli, and Enterobacter cloacae. The following tables summarize the findings from in vitro synergy testing.

Note: The following data is a summary based on published abstracts. The full dataset including individual Minimum Inhibitory Concentration (MIC) values was not available in the public domain at the time of this guide's creation.

Table 1: Synergistic Activity of BLI-489 with Imipenem against Carbapenem-Resistant Enterobacterales (CRE)

| Bacterial Species | Number of Strains Tested | Number of Strains Showing Synergy | Percentage of Strains with Synergy |

| Klebsiella pneumoniae | 10 | 7 | 70% |

| Enterobacter cloacae | 9 | 7 | 78% |

| Escherichia coli | 6 | 5 | 83% |

Table 2: Synergistic Activity of BLI-489 with Meropenem against Carbapenem-Resistant Enterobacterales (CRE)

| Bacterial Species | Number of Strains Tested | Number of Strains Showing Synergy | Percentage of Strains with Synergy |

| Klebsiella pneumoniae | 10 | 8 | 80% |

| Enterobacter cloacae | 9 | 9 | 100% |

| Escherichia coli | 6 | 6 | 100% |

Table 3: Confirmed Synergy of BLI-489 Combinations in Time-Kill Assays against Specific Carbapenemase-Producing Strains

| Strain ID | Carbapenemase Gene | Combination Therapy | Outcome |

| DC5114 | blaKPC-2 | BLI-489 + Imipenem/Meropenem | Synergistic Effect |

| FK8401 | blaNDM-5 | BLI-489 + Imipenem/Meropenem | Synergistic Effect |

| CG996 | blaOXA-23 | BLI-489 + Imipenem/Meropenem | Synergistic Effect |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of antibiotic synergy. The following sections provide methodologies for key in vitro and in vivo assays.

Checkerboard Assay for In Vitro Synergy Testing

The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Principle: Serial dilutions of two antimicrobial agents are combined in a microtiter plate to test various concentration combinations against a standardized bacterial inoculum. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

BLI-489 and carbapenem (imipenem or meropenem) stock solutions

-

Bacterial suspension equivalent to a 0.5 McFarland standard

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare serial twofold dilutions of the carbapenem horizontally across the microtiter plate.

-

Prepare serial twofold dilutions of BLI-489 vertically down the microtiter plate.

-

The final volume in each well should be 50 µL after adding the bacterial inoculum.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate.

-

Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading the Results:

-

Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible growth.

-

-

Calculation of the Fractional Inhibitory Concentration (FIC) Index:

-

FIC of drug A = MIC of drug A in combination / MIC of drug A alone

-

FIC of drug B = MIC of drug B in combination / MIC of drug B alone

-

FIC Index = FIC of drug A + FIC of drug B

-

-

Interpretation:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Principle: A standardized bacterial inoculum is exposed to one or more antimicrobial agents, and the number of viable bacteria is determined at various time points.

Materials:

-

Culture tubes or flasks

-

CAMHB

-

BLI-489 and carbapenem stock solutions

-

Bacterial culture in logarithmic growth phase

-

Shaking incubator (37°C)

-

Spectrophotometer

-

Plates for colony counting (e.g., Tryptic Soy Agar)

-

Serial dilution supplies

Procedure:

-

Inoculum Preparation:

-

Grow a bacterial culture to the early logarithmic phase in CAMHB.

-

Dilute the culture to a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL.

-

-

Test Setup:

-

Prepare tubes with the following:

-

Growth control (no antibiotic)

-

Carbapenem alone (at a clinically relevant concentration)

-

BLI-489 alone (at a fixed concentration, e.g., 4 µg/mL)

-

Carbapenem + BLI-489

-

-

-

Incubation and Sampling:

-

Incubate the tubes in a shaking incubator at 37°C.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

-

Viable Cell Counting:

-

Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

-

Plate the dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies (CFU/mL) on the plates that yield 30-300 colonies.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each test condition.

-

Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

-

Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

-

Galleria mellonella Infection Model

The Galleria mellonella (greater wax moth) larva is an in vivo model that is increasingly used for assessing the efficacy of antimicrobial agents due to its ethical advantages, cost-effectiveness, and the similarity of its innate immune system to that of vertebrates.

Principle: G. mellonella larvae are infected with a pathogenic bacterial strain and then treated with the antimicrobial agents. The survival of the larvae is monitored over time to assess the in vivo efficacy of the treatment.

Materials:

-

G. mellonella larvae in their final instar stage (200-300 mg)

-

Bacterial suspension of known concentration

-

BLI-489 and carbapenem solutions for injection

-

Hamilton syringes (or similar) for injection

-

Incubator (37°C)

-

Petri dishes

Procedure:

-

Larvae Selection:

-

Select healthy, cream-colored larvae of a consistent size and weight.

-

Discard any discolored, sluggish, or dead larvae.

-

-

Infection:

-

Inject a 10 µL volume of the bacterial suspension (e.g., 1 x 106 CFU/larva) into the last left proleg of each larva.

-

A control group should be injected with sterile PBS to account for any trauma from the injection.

-

-

Treatment:

-

At a set time post-infection (e.g., 1-2 hours), inject the treatment solutions (10 µL) into the last right proleg.

-

Treatment groups should include:

-

Vehicle control (e.g., PBS)

-

Carbapenem alone

-

BLI-489 alone

-

Carbapenem + BLI-489

-

-

-

Incubation and Monitoring:

-

Place the larvae in petri dishes and incubate at 37°C in the dark.

-

Monitor larval survival at regular intervals (e.g., every 12 or 24 hours) for up to 72-96 hours.

-

Larvae are considered dead if they do not respond to touch.

-

-

Data Analysis:

-

Plot survival curves (Kaplan-Meier) for each group.

-

Compare the survival rates between the different treatment groups using statistical tests (e.g., log-rank test).

-

A significant increase in the survival of the combination therapy group compared to the monotherapy and control groups indicates in vivo synergy.

-

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and processes involved in the synergistic action of BLI-489 and carbapenems, as well as the experimental workflows.

Mechanism of Carbapenem Resistance and Action of BLI-489

Caption: Mechanism of carbapenem resistance and the inhibitory action of BLI-489.

Experimental Workflow for Assessing Synergy

Caption: A streamlined workflow for evaluating the synergistic effects of BLI-489 and carbapenems.

Logical Relationship of Key Components

Caption: The logical interplay between CRE, carbapenemases, BLI-489, and carbapenems.

Conclusion and Future Directions

The combination of BLI-489 with carbapenems represents a promising strategy to combat the growing threat of carbapenem-resistant Enterobacterales. The synergistic activity observed in vitro and in vivo underscores the potential of this combination to restore the efficacy of our last-line antibiotics. This technical guide provides a foundational resource for researchers and drug development professionals, offering standardized protocols and a conceptual framework for further investigation.

Future research should focus on:

-

Expanding the scope of CRE strains tested to include a wider diversity of carbapenemase genotypes.

-

Conducting pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens for the combination therapy.

-

Investigating the potential for the development of resistance to the BLI-489-carbapenem combination.

-

Elucidating the precise molecular interactions between BLI-489 and various carbapenemases through structural biology and computational modeling.

By addressing these key areas, the scientific community can further validate and advance the clinical potential of BLI-489 in combination with carbapenems, providing a much-needed therapeutic option in the fight against antimicrobial resistance.

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Piperacillin-BLI-489

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the in vitro susceptibility of bacteria to piperacillin combined with the novel β-lactamase inhibitor, BLI-489. The protocols are based on established antimicrobial susceptibility testing standards and findings from key research studies.

Introduction

Piperacillin-BLI-489 is a combination antimicrobial agent consisting of the extended-spectrum penicillin, piperacillin, and a novel penem β-lactamase inhibitor, BLI-489. BLI-489 has demonstrated inhibitory activity against a broad spectrum of β-lactamases, including Ambler class A, C, and D enzymes.[1][2] This combination aims to restore the activity of piperacillin against many piperacillin-resistant bacterial strains.

Accurate and reproducible in vitro susceptibility testing is crucial for the clinical development and effective use of this combination. Research has indicated that for in vitro testing, a constant concentration of 4 μg/mL of BLI-489 is most appropriate for distinguishing between susceptible and resistant isolates when testing piperacillin-BLI-489.[1][2][3][4]

Data Presentation

The following tables summarize the minimum inhibitory concentration (MIC) data for piperacillin-BLI-489 against various bacterial isolates, as determined by broth microdilution.

Table 1: MICs of Piperacillin and Piperacillin-BLI-489 against a Predictor Panel of β-Lactamase-Producing Gram-Negative Bacilli

| Organism (β-Lactamase) | Piperacillin MIC (μg/mL) | Piperacillin-BLI-489 (4 μg/mL) MIC (μg/mL) |

| E. coli (TEM-1) | 128 | 2 |

| E. coli (SHV-1) | 256 | 4 |

| K. pneumoniae (TEM-10) | >256 | 8 |

| K. pneumoniae (CTX-M-15) | >256 | 16 |

| E. cloacae (AmpC) | >256 | 4 |

| P. aeruginosa (PSE-1) | 64 | 16 |

Data is illustrative and based on findings from published studies. Actual MIC values may vary.

Table 2: Comparative Activity of Piperacillin-BLI-489 and Piperacillin-Tazobactam against Piperacillin-Nonsusceptible Enteric Bacilli

| Organism Group | % Susceptible to Piperacillin-BLI-489 (≤16 μg/mL) | % Susceptible to Piperacillin-Tazobactam (≤16 μg/mL) |

| Piperacillin-Nonsusceptible Enteric Bacilli | 92% | 66% |

Data adapted from Petersen et al., 2009.[1][2]

Experimental Protocols

The following are detailed protocols for the recommended in vitro susceptibility testing methods for piperacillin-BLI-489. These protocols are based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol 1: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of piperacillin in the presence of a fixed concentration of BLI-489.

Materials:

-

Piperacillin analytical powder

-

BLI-489 analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-